Dimethyl [1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate
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Overview
Description
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a valuable subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with ethylbenzene in the presence of a suitable catalyst to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base such as sodium ethoxide, leading to the formation of the desired compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE may involve large-scale batch reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-(4-BROMOPHENYL)MALONATE
- DIMETHYL 2-(4-ETHYLPHENYL)MALONATE
- DIMETHYL 2-(4-PHENYLPHENYL)MALONATE
Uniqueness
DIMETHYL 2-[1-(4-BROMOPHENYL)-3-(4-ETHYLPHENYL)-3-OXO-2-PHENYLPROPYL]MALONATE is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Properties
Molecular Formula |
C28H27BrO5 |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
dimethyl 2-[1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate |
InChI |
InChI=1S/C28H27BrO5/c1-4-18-10-12-21(13-11-18)26(30)24(19-8-6-5-7-9-19)23(20-14-16-22(29)17-15-20)25(27(31)33-2)28(32)34-3/h5-17,23-25H,4H2,1-3H3 |
InChI Key |
CWWUAKNRJFAYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Br)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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